N-(1-methyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-sulfonamide
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Overview
Description
N-(1-methyl-2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-sulfonamide is a compound that belongs to the class of oxindole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of N-(1-methyl-2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-sulfonamide includes an oxindole core, a biphenyl group, and a sulfonamide moiety, which contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of N-(1-methyl-2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps, starting with the preparation of the oxindole core. One common method involves the reaction of isatin with a suitable amine to form the oxindole structure. The biphenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative .
Chemical Reactions Analysis
N-(1-methyl-2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Coupling Reactions: The biphenyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(1-methyl-2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain protein kinases and carbonic anhydrase enzymes. The oxindole core is crucial for binding to the active site of these enzymes, while the biphenyl and sulfonamide groups enhance its binding affinity and specificity .
Comparison with Similar Compounds
N-(1-methyl-2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-sulfonamide can be compared with other oxindole derivatives, such as:
N-(1-methyl-2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-carboxamide: This compound has a carboxamide group instead of a sulfonamide group, which affects its chemical reactivity and biological activity.
N-(1-methyl-2-oxoindolin-5-yl)cinnamamide: This compound has a cinnamamide group, which provides different pharmacological properties compared to the sulfonamide derivative.
2-oxoindoline-based acetohydrazides: These compounds have shown notable cytotoxicity against cancer cell lines and are structurally similar to N-(1-methyl-2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-sulfonamide.
N-(1-methyl-2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-sulfonamide stands out due to its unique combination of the oxindole core, biphenyl group, and sulfonamide moiety, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)-4-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-23-20-12-9-18(13-17(20)14-21(23)24)22-27(25,26)19-10-7-16(8-11-19)15-5-3-2-4-6-15/h2-13,22H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULGARYFLPXBMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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